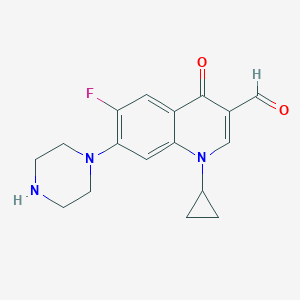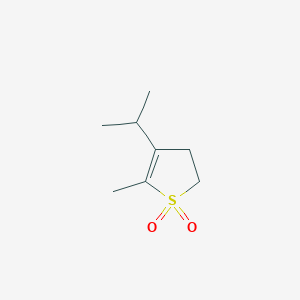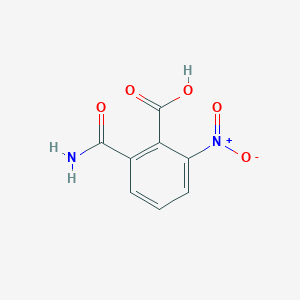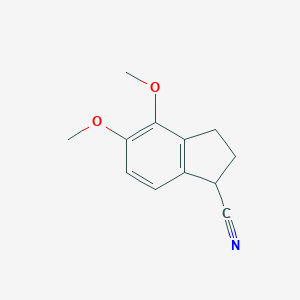
2-Methoxypyrrolidine-1-carboxamide
Vue d'ensemble
Description
2-Methoxypyrrolidine-1-carboxamide is a chemical compound with the molecular formula C6H12N2O2 . It is a research-use-only product . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 2-Methoxypyrrolidine-1-carboxamide is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Synthesis Approaches
- Smolobochkin et al. (2017) describe the synthesis of 2-arylpyrrolidine-1-carboxamides, which likely includes structures similar to 2-Methoxypyrrolidine-1-carboxamide. They used acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas with 3-aminophenol, highlighting a novel approach with mild reaction conditions and good yields (Smolobochkin et al., 2017).
- Another synthesis method reported by Gazizov et al. (2015) involves acid-catalyzed reaction of (4,4-diethoxybutyl)ureas with phenols to create N-alkyl-2-arylpyrrolidine-1-carboxamides. This method is noted for its mild conditions and lack of need for expensive reagents or catalysts (Gazizov et al., 2015).
Anticancer and Anti-Biofilm Activities
- Research by Smolobochkin et al. (2019) focuses on the anticancer and anti-biofilm activities of novel 2-(het)arylpyrrolidine-1-carboxamides, which could be related to 2-Methoxypyrrolidine-1-carboxamide. These compounds showed promising results in both in vitro and in vivo cancer studies, as well as effectiveness in suppressing bacterial biofilm growth (Smolobochkin et al., 2019).
Antibacterial Properties
- Wattanasuepsin et al. (2017) isolated a compound similar to 2-Methoxypyrrolidine-1-carboxamide, namely 1-methoxypyrrole-2-carboxamide, from Streptomyces griseocarneus. This compound demonstrated antibacterial properties against several bacterial strains, although no cytotoxicity was observed against mammalian tumor cell lines at tested concentrations (Wattanasuepsin et al., 2017).
Other Scientific Applications
- The synthesis of related compounds like 4-fluoropyrrolidine-2-carbonyl fluorides by Singh and Umemoto (2011) indicates the potential utility of 2-Methoxypyrrolidine-1-carboxamide in medicinal chemistry, specifically as synthons for dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
- Additionally, the antimicrobial activity of thiazolidine-2,4-dione carboxamide derivatives, as studied by Alhameed et al. (2019), suggests a potential area for exploring the antimicrobial properties of 2-Methoxypyrrolidine-1-carboxamide derivatives (Alhameed et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
2-methoxypyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-5-3-2-4-8(5)6(7)9/h5H,2-4H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIMNAZWFGBUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)
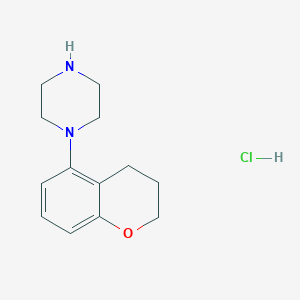
![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide](/img/structure/B35151.png)

